Enantioselective Resolution by Lipase PS
The (S)-enantiomer of 3-amino-3-(4-bromophenyl)propanoic acid is preferentially recognized and resolved by lipase from Pseudomonas cepacia (Lipase PS) during the hydrolysis of its ethyl ester. Molecular modeling indicates that the most stable conformation of the 3-aminopropanoate core and the favored phenyl ring binding site are optimally aligned for the (S)-configuration, leading to high enantioselectivity (E > 100) for this substrate [1]. This contrasts with the R-enantiomer, which is a poor substrate under the same conditions.
| Evidence Dimension | Enzymatic Enantioselectivity (E-value) |
|---|---|
| Target Compound Data | E > 100 (high enantioselectivity) |
| Comparator Or Baseline | (R)-3-Amino-3-(4-bromophenyl)propanoic acid ethyl ester |
| Quantified Difference | The (S)-enantiomer is the highly preferred substrate; the R-enantiomer shows significantly lower conversion. |
| Conditions | Lipase PS-catalyzed hydrolysis of ethyl ester derivatives at pH 8.2 [1]. |
Why This Matters
This ensures the procurement of highly enantiomerically pure (S)-3-amino-3-(4-bromophenyl)propanoic acid (e.e. >99%), a critical requirement for applications where stereochemistry dictates biological activity.
- [1] Rodriguez-Mata, M., Garcia-Urdiales, E., Gotor-Fernandez, V., & Gotor, V. (2010). Stereoselective chemoenzymatic preparation of β-amino esters: Molecular modelling considerations in lipase-mediated processes and application to the synthesis of (S)-dapoxetine. Organic & Biomolecular Chemistry, 8(17), 395-406. View Source
